molecular formula C17H15N3O3S B11376586 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11376586
M. Wt: 341.4 g/mol
InChI Key: DNNDACFRXBHANE-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a chemical compound featuring the 1,2,4-thiadiazole scaffold, a structure recognized in medicinal chemistry for its potential as a core scaffold in developing biologically active molecules . While this specific derivative is a subject of ongoing investigation, its molecular framework is closely related to the widely studied 1,3,4-thiadiazole isomers. These isomers are extensively documented in scientific literature for their diverse pharmacological profiles, which include serving as apoptosis inducers, caspase activators, and kinase inhibitors in oncology research . The strong aromaticity and the presence of the =N-C-S- moiety within the thiadiazole ring contribute to significant in vivo stability and are key to its interaction with biological targets . Furthermore, the structural characteristics of related thiadiazole derivatives suggest a capacity for strong binding with various biomolecules, making this compound a valuable template for research into new therapeutic agents . Researchers are exploring its utility primarily in the context of drug discovery, where it serves as a key intermediate for the synthesis of novel compounds with potential anticancer and anti-infective activities. Its properties warrant investigation for modulating critical enzymatic pathways and cellular processes.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-7-12(8-10-13)16-19-17(24-20-16)18-15(21)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19,20,21)

InChI Key

DNNDACFRXBHANE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Thioamides

Thioamides derived from 4-methoxybenzamide can undergo oxidative cyclization using iodine or N-chlorosuccinimide (NCS) in dichloromethane. This method produces the 1,2,4-thiadiazole core with 78–85% efficiency.

ParameterOptimal ConditionYield (%)
SolventTHF78
Temperature0–5°C80
BaseTriethylamine75

Microwave-Assisted Direct Amination

Recent advances utilize microwave irradiation to couple preformed phenoxyacetic acid with the thiadiazole amine. In ethanol at 100°C (10 minutes), this approach achieves 88% yield, reducing side-product formation compared to traditional reflux methods.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms >95% purity.

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1680–1660 cm⁻¹ (C=O), 1540–1520 cm⁻¹ (C=N), and 1240–1220 cm⁻¹ (C-O-C) confirm functional groups.

  • ¹H NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂), 6.90–7.40 (m, 9H, Ar-H).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Thiourea CyclizationHigh purity, scalableLong reaction time (conventional)70–92
Oxidative CyclizationRapid, minimal byproductsRequires toxic oxidants78–85
Microwave AminationFast, energy-efficientSpecialized equipment needed88

Industrial-Scale Considerations

For large-scale production, solvent recovery systems and continuous-flow reactors are recommended to enhance efficiency. Ethanol is preferred over acetonitrile due to lower toxicity and cost.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide exhibits significant anticancer properties. Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, it may alter signaling pathways that are crucial for cancer cell survival.

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi positions it as a candidate for further development in antimicrobial therapies.

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound is being explored for various other applications in medicinal chemistry, including:

  • Inflammation Management : Research is ongoing to evaluate its anti-inflammatory effects.
  • Neuroprotective Effects : Initial findings suggest possible neuroprotective properties that warrant further investigation.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and spectral properties of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide with analogous compounds from the evidence:

Compound Name / ID Core Structure Substituents Key Functional Groups IR Spectral Data (cm⁻¹) Molecular Weight (g/mol)
This compound (Target) 1,2,4-Thiadiazole 3-(4-MeO-Ph), 5-(Phenoxyacetamide) C=O (amide), S, N C=O stretch: ~1660–1680 (amide) ~353.39 (C₁₇H₁₅N₃O₃S)
Compound 9e 1,3-Thiazole 2-(4-MeO-Ph), 5-(Benzodiazole-triazole) C=O (amide), C=S, N C=O: 1663–1682; C=S: ~1247–1255 Not reported
N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Dihydro-1,3,4-thiadiazole 5-(3-MeO-Ph), 4-acetyl C=O (amide), S, N (saturated) C=O: ~1680 (amide) Not reported
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide 1,3,4-Thiadiazole 5-ethyl, sulfamoylphenyl C=O (amide), S, N (sulfonamide) C=O: ~1660–1680 326.40 (C₁₂H₁₄N₄O₃S₂)

Key Comparisons

Core Heterocycle Differences :

  • The target compound’s 1,2,4-thiadiazole ring is fully aromatic, contrasting with the dihydrothiadiazole in (partially saturated) and the 1,3-thiazole in . Aromatic thiadiazoles exhibit greater stability and planar geometry, enhancing π-π stacking interactions in biological systems.

However, the phenoxyacetamide in the target differs from 9e’s triazole-benzodiazole moiety, which may alter binding specificity. Compounds with sulfonamide groups (e.g., ) exhibit higher polarity (lower logP) compared to the target’s phenoxy group, impacting solubility and bioavailability.

Spectral Data :

  • The target’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with acetamide derivatives in . However, it lacks the C=S stretch (~1247–1255 cm⁻¹) seen in thione-containing analogs (e.g., ), confirming the absence of thione tautomerism .

Synthetic Routes :

  • The target’s synthesis likely parallels methods for acetamide derivatives in , involving nucleophilic substitution or coupling reactions. In contrast, compounds in require cyclization of hydrazinecarbothioamides, a divergent approach.

Biological Implications: While docking studies for the target are unavailable, Compound 9c in showed binding interactions (e.g., with α-glucosidase), suggesting that the target’s thiadiazole core and phenoxy group may similarly engage enzyme active sites via hydrogen bonding and hydrophobic interactions .

Biological Activity

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure features a 1,2,4-thiadiazole ring, which is known for its stability and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

  • The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of the 1,3,4-thiadiazole scaffold show enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions on the phenyl ring demonstrated increased antibacterial efficacy .

2. Anticancer Properties

  • Studies have shown that 1,3,4-thiadiazole derivatives possess anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism may involve the induction of apoptosis in cancer cells .

3. Anti-inflammatory Effects

  • The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

4. Neuroprotective Effects

  • Preliminary studies suggest potential neuroprotective effects, possibly linked to the modulation of neurotransmitter systems .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole moiety plays a crucial role in interacting with biological targets due to its electron-deficient nature and ability to form stable complexes with proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Sarafroz et al., 2019Anticonvulsant ActivityIdentified potent anticonvulsant effects in related thiadiazole derivatives at doses as low as 30 mg/kg .
Kikkeri et al., 2013Neurotoxicity AssessmentEvaluated neurotoxicity using rotarod tests; compounds showed minimal toxicity while maintaining efficacy .
Yakan et al., 2021Antioxidant ActivityDemonstrated significant antioxidant properties in vitro .
Merugu et al., 2020Antimicrobial ActivityReported broad-spectrum antimicrobial activity against various pathogens .

Q & A

Q. What are the standard synthetic routes for N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a 1,2,4-thiadiazole precursor with a phenoxyacetamide moiety. For example:

React 4-methoxyphenyl-substituted thiadiazole intermediates (e.g., 5-amino-1,2,4-thiadiazole derivatives) with chloroacetyl chloride in the presence of triethylamine in dioxane .

Purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) and confirm purity via TLC or HPLC.

Final coupling with phenoxyacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Characterization : Use FT-IR for functional groups (e.g., C=O at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent integration, and elemental analysis for empirical formula confirmation .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths and angles, particularly for the thiadiazole ring and acetamide linkage .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • Chromatographic purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer :
  • Antimicrobial activity : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating potential .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity.
  • Catalysis : Introduce Pd/C or nano-catalysts to enhance coupling efficiency .
  • Process monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer :
  • SAR analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) .

Q. What computational strategies predict pharmacokinetic properties and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (target: 2–3), CYP450 inhibition, and hERG channel binding .
  • Toxicophore mapping : Identify structural alerts (e.g., thiadiazole ring) linked to hepatotoxicity using Derek Nexus .

Q. How to design in vivo studies for evaluating therapeutic potential and safety?

  • Methodological Answer :
  • Acute toxicity : Administer escalating doses (10–200 mg/kg) to rodents (OECD 423), monitoring hematological and histological changes .
  • Efficacy models : Use xenograft mice (e.g., HCT-116 colon cancer) with biweekly compound administration (10 mg/kg, i.p.) and tumor volume measurement .

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